Isomer-Dependent LSD-Like Behavioral Potency in Rat Drug Discrimination Model
In a head-to-head comparison of lysergamides derived from four isomeric 2,4-dimethylazetidines, the (S,S)-(+)-2,4-dimethylazetidine-derived compound (the amide form of the target scaffold) demonstrated the highest LSD-like behavioral activity in the rat two-lever drug discrimination model, proving slightly more potent than LSD itself. In contrast, the (R,R)-trans and cis-isomers yielded lysergamides with significantly lower potency in the same assay [1].
| Evidence Dimension | In vivo behavioral potency (LSD-like discriminative stimulus) |
|---|---|
| Target Compound Data | Lysergamide of (S,S)-2,4-dimethylazetidine: slightly more potent than LSD (exact ED₅₀ not specified in abstract, but relative rank: highest potency among isomers tested) |
| Comparator Or Baseline | LSD (baseline, reference hallucinogen); Lysergamides of (R,R)-trans-2,4-dimethylazetidine and cis-2,4-dimethylazetidine (both less potent than LSD) |
| Quantified Difference | The (S,S) isomer is the only one with potency exceeding LSD; all other isomers were less potent. |
| Conditions | Rat two-lever drug discrimination model (rats trained to discriminate LSD from saline). |
Why This Matters
This in vivo behavioral specificity confirms that only the (2S,4S) stereochemistry produces the desired hallucinogenic pharmacophore, directly impacting the selection of this enantiomer for serotonergic probe or ligand development.
- [1] Nichols, D. E.; Frescas, S.; Marona-Lewicka, D.; Kurrasch-Orbaugh, D. M. Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD). J. Med. Chem. 2002, 45 (19), 4344–4349. View Source
